Niperotidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

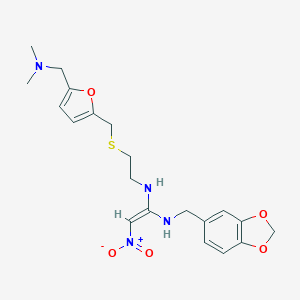

Niperotidine is a histamine antagonist selective for the H2 subtype. It was initially studied as a treatment for excessive gastric acidity and peptic ulcers. it was withdrawn from clinical use after human trials revealed liver damage . The chemical formula of this compound is C20H26N4O5S, and its molar mass is 434.51 g/mol .

Métodos De Preparación

The synthesis of Niperotidine involves several steps. One method includes the reaction of a urea derivative with triphenylphosphine and bromine in the presence of a strong base to form a bis-carbodiimide intermediate. This intermediate is then reacted with nitromethane or a saline derivative of cyanamide. The resulting product is reduced at the disulfide bridge and further reacted to obtain this compound .

Análisis De Reacciones Químicas

Niperotidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: The reduction of intermediates during its synthesis is a crucial step.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include triphenylphosphine, bromine, nitromethane, and cyanamide derivatives . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Mechanism of Action:

Niperotidine functions by blocking the H2 receptors in the stomach lining, which reduces gastric acid secretion. This mechanism is similar to other H2 antagonists like ranitidine but has distinct pharmacokinetic properties that may offer advantages in certain clinical scenarios .

Clinical Uses:

- Peptic Ulcer Disease: this compound is utilized in the treatment of peptic ulcers by promoting healing through decreased acid secretion.

- Gastroesophageal Reflux Disease (GERD): It aids in managing GERD symptoms by reducing gastric acid exposure to the esophagus.

- Zollinger-Ellison Syndrome: This condition involves excessive gastric acid production; this compound can help control acid levels effectively .

Toxicological Insights

Despite its therapeutic potential, this compound has been associated with adverse effects. A notable case study reported 25 instances of acute hepatitis linked to its use in Italy between 1995 and 1997. The patients exhibited elevated liver enzymes and symptoms indicative of liver injury. After discontinuation of the drug, most patients recovered, although one case resulted in fulminant hepatitis leading to death . This highlights the need for careful monitoring when prescribing this compound.

Comparative Efficacy Studies

In comparative studies with other H2 antagonists, this compound has shown variable efficacy. Research indicates that while it may provide similar benefits in reducing gastric acidity, its side effect profile necessitates further investigation. For instance, a study noted that this compound could interfere with the absorption of other medications, such as amprenavir, potentially leading to reduced serum concentrations and therapeutic efficacy .

Research Developments and Future Directions

Investigational Studies:

this compound is still under investigation for various indications, with some studies exploring its potential role in treating conditions beyond gastrointestinal disorders. Current research focuses on optimizing its formulation and delivery methods to enhance bioavailability and minimize side effects .

Molecular Studies:

Recent advances in molecular pharmacology suggest that this compound's structure may allow for modifications that could improve its safety profile and effectiveness. Researchers are examining geometric isomers and their binding affinities to H2 receptors to develop next-generation antihistamines with fewer side effects .

Data Summary Table

| Application Area | Description | Clinical Evidence |

|---|---|---|

| Peptic Ulcer Treatment | Reduces gastric acid secretion | Clinical use established |

| GERD Management | Alleviates symptoms by decreasing acid exposure | Supported by clinical trials |

| Acute Hepatitis Risk | Linked to liver injury in some patients | Case studies highlight caution |

| Drug Interactions | Can affect absorption of other medications | Notable interactions reported |

| Investigational Indications | Undergoing research for new therapeutic uses | Phase II trials ongoing |

Mecanismo De Acción

Niperotidine exerts its effects by selectively blocking histamine H2 receptors. This inhibition reduces gastric acid secretion, making it effective in treating conditions like peptic ulcers . The molecular targets involved are the H2 receptors located in the stomach lining, which play a crucial role in regulating acid production.

Comparación Con Compuestos Similares

Niperotidine is structurally related to other H2 receptor antagonists such as ranitidine, cimetidine, and famotidine . Compared to these compounds, this compound was found to have a similar mechanism of action but was unique in its specific chemical structure and pharmacokinetic properties. its potential for causing liver damage led to its withdrawal from clinical use, unlike its counterparts which are still in use with established safety profiles .

Similar Compounds

- Ranitidine

- Cimetidine

- Famotidine

- Nizatidine

These compounds share a similar mechanism of action but differ in their chemical structures and safety profiles .

Actividad Biológica

Niperotidine, a novel histamine H2-receptor antagonist, has been studied extensively for its biological activity and therapeutic potential. This article delves into its mechanisms of action, pharmacological effects, clinical implications, and safety profile based on diverse research findings.

This compound primarily functions as an antagonist at the histamine H2 receptors, which are G protein-coupled receptors involved in gastric acid secretion. The inhibition of these receptors leads to a decrease in gastric acidity, making it useful in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

The biological activity of this compound is mediated through the following pathways:

- G Protein Activation : Binding to H2 receptors activates adenylyl cyclase, increasing cyclic AMP levels, which subsequently modulates various physiological responses.

- Regulation of Gastric Motility : By antagonizing H2 receptors, this compound may influence gastrointestinal motility and secretion .

Pharmacological Effects

This compound has demonstrated significant effects in clinical settings:

- Reduction of Gastric Acidity : In a study involving healthy volunteers, this compound administration resulted in a marked increase in intragastric pH during nocturnal hours, indicating its efficacy in reducing gastric acid secretion .

- Safety Profile : While generally well-tolerated, this compound has been associated with adverse effects such as acute liver injury. A cohort study reported 25 cases of acute hepatitis linked to this compound use, suggesting a potential idiosyncratic reaction rather than dose-dependent toxicity .

1. Acute Liver Injury

A significant case series documented 25 instances of acute hepatitis associated with this compound use. The study excluded other causes such as viral infections and alcohol consumption. Most patients showed recovery upon discontinuation of the drug, although one case resulted in fulminant hepatitis leading to death .

2. Ocular Disorders

A cohort study assessed the incidence of ocular disorders among users of H2 antagonists, including this compound. The results indicated no significant increase in serious eye disorders compared to non-users, supporting the ocular safety profile of this drug .

Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Propiedades

Número CAS |

84845-75-0 |

|---|---|

Fórmula molecular |

C20H26N4O5S |

Peso molecular |

434.5 g/mol |

Nombre IUPAC |

(Z)-1-N'-(1,3-benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3/b20-12+ |

Clave InChI |

HXRSXEDVVARPHP-UDWIEESQSA-N |

SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |

SMILES isomérico |

CN(C)CC1=CC=C(O1)CSCCN/C(=C\[N+](=O)[O-])/NCC2=CC3=C(C=C2)OCO3 |

SMILES canónico |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |

Key on ui other cas no. |

84845-75-0 |

Sinónimos |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2-nitro-1,1-ethenediamine niperotidine |

Origen del producto |

United States |

Q1: How does niperotidine interact with its target and what are the downstream effects?

A1: this compound acts as a histamine H2-receptor antagonist. While the provided abstracts do not delve into the specific binding mechanisms, they highlight the downstream effect of this interaction: inhibition of gastric acid secretion [, ]. This effect is particularly relevant in a clinical setting for managing conditions like peptic ulcers and gastroesophageal reflux disease.

Q2: What is the impact of this compound on nocturnal gastric acidity?

A2: Research indicates that a single bedtime dose of 460 mg this compound effectively inhibits nocturnal gastric acid secretion in healthy volunteers []. This conclusion stems from a study using 24-hour pH monitoring, revealing a significant increase in intragastric pH during the night in the this compound group compared to the placebo group. This effect persisted for 5 to 7 hours, demonstrating the drug's prolonged action in suppressing nighttime acid production.

Q3: Are there any documented ocular side effects associated with this compound use?

A3: A cohort study conducted in Italy investigated the potential link between the use of various gastric acid suppressants, including this compound, and serious ocular disorders []. The study found no statistically significant increase in the incidence of serious eye disorders among current users of this compound compared to non-users. While this study provides reassuring data on the ocular safety of this compound, further research may be necessary to completely rule out any potential long-term effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.